Cas no 2138538-74-4 (2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid)
![2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2138538-74-4x500.png)
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2138538-74-4
- 2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid
- EN300-1155438
-
- インチ: 1S/C10H13N5O2/c1-10(2,9(16)17)15-6-7(12-13-15)8-4-5-11-14(8)3/h4-6H,1-3H3,(H,16,17)
- InChIKey: XAFNAJTVDKJKEQ-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)N1C=C(C2=CC=NN2C)N=N1)=O
計算された属性
- せいみつぶんしりょう: 235.10692467g/mol
- どういたいしつりょう: 235.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155438-2.5g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 2.5g |
$3670.0 | 2023-06-09 | ||
Enamine | EN300-1155438-0.05g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 0.05g |
$1573.0 | 2023-06-09 | ||
Enamine | EN300-1155438-10.0g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 10g |
$8049.0 | 2023-06-09 | ||
Enamine | EN300-1155438-0.1g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 0.1g |
$1648.0 | 2023-06-09 | ||
Enamine | EN300-1155438-0.5g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 0.5g |
$1797.0 | 2023-06-09 | ||
Enamine | EN300-1155438-1.0g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 1g |
$1872.0 | 2023-06-09 | ||
Enamine | EN300-1155438-0.25g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 0.25g |
$1723.0 | 2023-06-09 | ||
Enamine | EN300-1155438-5.0g |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid |
2138538-74-4 | 5g |
$5429.0 | 2023-06-09 |
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acidに関する追加情報
Introduction to 2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid (CAS No. 2138538-74-4)
2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid, identified by its CAS number 2138538-74-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule features a unique combination of heterocyclic scaffolds, including a methyl-substituted propanoic acid core linked to a pyrazole and triazole moiety. Such structural motifs are often explored for their potential biological activity and mechanistic diversity.
The compound's design reflects a deliberate approach to modulate pharmacophoric properties, leveraging the inherent binding capabilities of pyrazole and triazole rings. These heterocycles are well-documented for their role in various pharmacological targets, including enzymes and receptors. The presence of a methyl group at the alpha position of the carboxylic acid moiety may influence solubility, metabolic stability, and overall bioavailability, making it a critical feature to consider in drug development.
In recent years, there has been growing interest in multicyclic compounds that integrate multiple pharmacophoric units to enhance binding affinity and selectivity. The specific arrangement of the pyrazole and triazole rings in 2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid suggests potential interactions with biological targets such as kinases or other enzyme families. Preliminary computational studies have indicated that this scaffold may adopt favorable conformations for binding to such targets, positioning it as a promising lead compound for further investigation.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. The pyrazole and triazole moieties are known to exhibit anti-inflammatory properties through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production. The structural novelty of CAS No. 2138538-74-4 may offer advantages over existing inhibitors by targeting less explored pathways or exhibiting higher selectivity.
Furthermore, the compound's ability to engage multiple binding sites simultaneously could be advantageous in achieving synergistic effects. This concept aligns with contemporary drug design strategies that emphasize polypharmacicity as a means to improve therapeutic outcomes. Early experimental data suggest that derivatives of this scaffold may exhibit potent activity against disease-relevant targets without significant off-target effects.
The synthesis of 2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid presents both challenges and opportunities for medicinal chemists. The integration of three distinct heterocyclic units requires precise synthetic planning to ensure regioselectivity and functional group compatibility. Advances in transition-metal-catalyzed cross-coupling reactions have made the construction of such complex molecules more feasible than ever before.
Recent publications highlight the utility of similar tricyclic scaffolds in the development of antiviral and anticancer agents. The structural features shared by CAS No. 2138538-74-4 with these known active compounds suggest that it may exhibit comparable biological profiles. However, detailed structure-function relationship studies are necessary to fully elucidate its potential applications.
In conclusion, 2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-y]propanoic acid (CAS No. 2138538-74) represents a structurally intriguing molecule with significant promise in medicinal chemistry. Its unique combination of pharmacophoric elements positions it as a valuable candidate for further exploration in drug discovery programs targeting inflammation-related diseases and beyond.
2138538-74-4 (2-methyl-2-[4-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-1-yl]propanoic acid) 関連製品
- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 1352537-57-5(2-(6-Ethoxy-pyridin-3-yl)-pyrrolidine-1-carboxylic acid benzyl ester)
- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 1824079-86-8(1-(3-methylpentan-2-yl)-1H-pyrazol-4-amine)
- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)




